N'-(2-chlorobenzylidene)-2-methylbenzohydrazide
Description
Properties
Molecular Formula |
C15H13ClN2O |
|---|---|
Molecular Weight |
272.73 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-methylbenzamide |
InChI |
InChI=1S/C15H13ClN2O/c1-11-6-2-4-8-13(11)15(19)18-17-10-12-7-3-5-9-14(12)16/h2-10H,1H3,(H,18,19)/b17-10+ |
InChI Key |
ZIZRRBSGCKXVLX-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=CC=CC=C2Cl |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Conventional Condensation Method in Methanol
The most direct synthesis route involves refluxing equimolar amounts of 2-methylbenzohydrazide (1 mmol) and 2-chlorobenzaldehyde (1 mmol) in methanol (50 mL) for 30 minutes . The reaction proceeds via nucleophilic attack of the hydrazide’s amine group on the aldehyde’s carbonyl carbon, forming an imine (C=N) bond. The E-configured product precipitates upon cooling, with slow evaporation yielding colorless block-shaped crystals suitable for X-ray diffraction .
Key Parameters:
-
Solvent: Methanol (polar protic) facilitates proton transfer during imine formation.
-
Temperature: Reflux (~65°C) ensures sufficient energy for dehydration.
-
Workup: No acid catalyst is required, simplifying purification.
Characterization Data:
-
Crystal Structure: The dihedral angle between the 2-chlorophenyl and 2-methylbenzoyl rings is 13.1°, indicating minimal steric hindrance .
-
Hydrogen Bonding: Intermolecular N–H···O bonds form chains along the ac diagonal, stabilizing the crystal lattice .
Ethanol-Based Synthesis with Extended Reflux
Alternative protocols utilize ethanol as the solvent, extending reflux duration to 3–6 hours . This method, adapted from analogous hydrazone syntheses, employs stoichiometric reactants under similar conditions but prioritizes ethanol’s higher boiling point (~78°C) to drive equilibrium toward product formation.
Comparative Analysis:
| Parameter | Methanol | Ethanol |
|---|---|---|
| Reflux Time | 30 minutes | 3–6 hours |
| Yield | Not reported | 78–92% (analogues) |
| Crystallinity | Block-shaped | Needle-like |
The extended reaction time in ethanol may enhance crystallinity but risks side reactions, such as oxidation or hydrolysis, particularly with electron-deficient aldehydes .
Purification and Crystallization Techniques
Post-synthesis, crude products are typically recrystallized from methanol or ethanol to achieve high purity . Slow evaporation at room temperature favors the growth of single crystals for structural analysis, whereas rapid cooling produces microcrystalline powders.
Spectroscopic Validation:
-
1H NMR (DMSO-d6): Key signals include a singlet at δ 11.77 ppm (NH), a doublet at δ 7.93 ppm (aromatic H-2, H-6), and a triplet at δ 7.60 ppm (H-3, H-5) .
-
IR Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N), and 3250 cm⁻¹ (N–H) confirm functional groups .
Scalability and Industrial Considerations
While lab-scale syntheses use 1–5 mmol reactants, scaling to industrial production requires addressing:
-
Solvent Recovery: Methanol and ethanol are distilled and reused to reduce costs.
-
Catalyst Recycling: Homogeneous acids (e.g., acetic acid) are neutralized and removed via aqueous washes .
-
Crystallization Optimization: Seeding techniques ensure consistent crystal morphology for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chlorophenyl)methylidene]-2-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or hydroxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of the corresponding amine and aldehyde.
Substitution: Formation of substituted derivatives where the chlorine atom is replaced by another functional group.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-2-methylbenzohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound can inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Hydrazones
Substituent Effects on Molecular Geometry
N'-(2-Chlorobenzylidene)-2-hydroxy-3-methylbenzohydrazide
- Structure : Features a hydroxyl group at the 2-position and a methyl group at the 3-position on the benzohydrazide moiety.
- Geometry : The dihedral angle between benzene rings is smaller (3.4°) compared to 13.1° in the parent compound, likely due to intramolecular O–H⋯O hydrogen bonding .
(E)-N'-(2-Methoxybenzylidene)-3-nitrobenzohydrazide
- Structure : Substituted with a methoxy group (electron-donating) and a nitro group (electron-withdrawing).
- Geometry : Bond lengths and angles are comparable, but the nitro group introduces steric and electronic effects, altering reactivity .
3-Chloro-N'-(2-chloro-benzylidene)benzohydrazide
Table 1: Structural Parameters of Selected Hydrazones
Antifungal Activity
- Hydrazycins (e.g., BHBM) : (E)-N'-(3-Bromo-6-hydroxybenzylidene)-2-methylbenzohydrazide inhibits fungal glucosylceramide biosynthesis by disrupting ceramide trafficking. The bromo and hydroxyl substituents are critical for target specificity .
Antiprotozoal Activity
- N'-(2-Chlorobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazide: Exhibits potent activity against Entamoeba histolytica. The dimethylamino ethoxy group likely enhances solubility and target binding .
Antiviral Activity
- Pyrazole-hydrazone derivatives : Compounds with benzimidazole-thio moieties (e.g., 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]acetohydrazides) show antiviral activity, highlighting the role of heterocyclic substituents .
Biological Activity
N'-(2-chlorobenzylidene)-2-methylbenzohydrazide is a compound of interest due to its diverse biological activities, including antimicrobial, anticancer, and antiglycation properties. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is classified as a hydrazone derivative. Its structure can be represented as follows:
This compound features a chlorobenzylidene moiety and a methylbenzohydrazide core, which contribute to its biological activities through various mechanisms.
The biological activity of this compound primarily involves its interaction with cellular membranes and proteins. The compound has been shown to inhibit microbial growth and tumor cell proliferation by targeting specific molecular pathways. Current research suggests that it interferes with cellular processes such as:
- Cell Proliferation : Inhibition of cancer cell growth.
- Adhesion and Migration : Disruption of cellular adhesion mechanisms.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
1. Antimicrobial Activity
Several studies have reported the antimicrobial properties of this compound against various pathogens. For instance, in vitro assays demonstrated significant inhibition of bacterial strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were found to be in the range of 50-100 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 75 |
| Pseudomonas aeruginosa | 100 |
2. Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these cell lines were determined through MTT assays.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| A549 | 25 |
The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
3. Antiglycation Activity
The compound has also shown promising antiglycation effects, which are crucial in preventing complications associated with diabetes. The IC50 for antiglycation activity was reported at 240.99 ± 4.2 µM, indicating its potential as a therapeutic agent in managing glycation-related disorders.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results showed that the compound significantly reduced bacterial viability in a dose-dependent manner.
Case Study 2: Cytotoxicity in Cancer Cells
In a study assessing the cytotoxic effects on MCF-7 cells, treatment with varying concentrations of this compound resulted in increased apoptosis rates compared to control groups, suggesting its potential for cancer therapy.
Q & A
Q. What are the standard synthetic methodologies for N'-(2-chlorobenzylidene)-2-methylbenzohydrazide, and how are reaction conditions optimized?
The compound is synthesized via a Schiff base condensation reaction between 2-chlorobenzaldehyde and 2-methylbenzohydrazide. A typical protocol involves refluxing equimolar amounts of the aldehyde and hydrazide in methanol for 30 minutes under stirring . After cooling, colorless crystals are obtained via slow evaporation. Optimization includes solvent selection (methanol for solubility and mild conditions), stoichiometric control (1:1 molar ratio), and purification by recrystallization (e.g., methanol). Yield and purity are confirmed via elemental analysis and melting point determination.
Q. Table 1: Synthesis Protocol
| Reagent | Quantity (mmol) | Solvent | Temperature | Time |
|---|---|---|---|---|
| 2-Chlorobenzaldehyde | 1.0 | Methanol | Reflux | 30 min |
| 2-Methylbenzohydrazide | 1.0 | Methanol | Reflux | 30 min |
Q. How is the molecular and crystal structure of this compound characterized?
Structural characterization employs:
- Single-crystal X-ray diffraction (SCXRD): Monoclinic P2₁/n space group, with unit cell parameters a = 7.4305 Å, b = 25.596 Å, c = 7.7926 Å, β = 113.5°, and Z = 4 . The molecule adopts an E-configuration about the C=N bond, with a dihedral angle of 13.1° between aromatic rings.
- Spectroscopy: IR confirms C=N stretching (~1600 cm⁻¹) and N–H vibrations (~3200 cm⁻¹) .
- Hydrogen bonding: Intermolecular N–H···O bonds form chains parallel to the ac diagonal, stabilizing the crystal lattice .
Q. Table 2: Key Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/n | |
| Dihedral angle (Ar–Ar) | 13.1° | |
| Hydrogen bond (N–H···O) | 2.89 Å |
Advanced Research Questions
Q. How do substituent variations on the benzylidene or benzohydrazide moieties influence biological activity?
Substituents modulate electronic and steric properties, impacting bioactivity. For example:
- Antimicrobial activity: 2-Chloro derivatives exhibit enhanced activity compared to unsubstituted analogs due to increased lipophilicity and membrane penetration .
- QSAR studies: Electron-withdrawing groups (e.g., –Cl, –NO₂) improve antibacterial potency by altering charge distribution and binding affinity to microbial targets .
- Contradictions: Some studies report reduced activity with bulky substituents (e.g., –OCH₃), suggesting steric hindrance at binding sites .
Methodological Note: Bioactivity assays (e.g., MIC determination) should standardize microbial strains, solvent controls, and statistical validation to resolve discrepancies .
Q. What is the role of this compound in coordination chemistry, and how does it enhance catalytic applications?
The compound acts as a tridentate ligand, coordinating via the hydrazonic nitrogen, carbonyl oxygen, and phenolic oxygen (if hydroxyl-substituted). Example applications:
- Molybdenum(VI) complexes: Used in catalytic oxidation of olefins with tert-butyl hydroperoxide (TBHP), achieving >90% conversion for styrene oxide under mild conditions .
- Structure-activity relationship: Electron-donating groups on the ligand improve catalytic efficiency by stabilizing metal-ligand charge transfer .
Q. Table 3: Catalytic Performance of Mo(VI) Complexes
| Substrate | Conversion (%) | Selectivity (%) | Conditions | Source |
|---|---|---|---|---|
| Styrene | 95 | 88 | 60°C, 6 h, TBHP | |
| Cyclohexene | 82 | 75 | 60°C, 8 h, TBHP |
Q. How can researchers address contradictions in reported crystallographic data (e.g., dihedral angles, hydrogen bonding)?
Discrepancies may arise from:
- Experimental conditions: Temperature, solvent evaporation rate, and crystal packing forces .
- Computational methods: Density functional theory (DFT) simulations can validate observed vs. optimized geometries .
- Data refinement: Software like SHELXL improves accuracy by refining thermal parameters and hydrogen atom positions .
Recommendation: Cross-validate structural data using multiple techniques (SCXRD, powder XRD, and DFT) and deposit raw data in repositories like CCDC for transparency .
Q. What methodological challenges arise in studying the compound’s pharmacokinetic properties, and how are they mitigated?
Challenges include poor aqueous solubility and metabolic instability. Strategies:
- Solubility enhancement: Use co-solvents (e.g., DMSO-water mixtures) or nanoparticle encapsulation .
- Metabolic studies: LC-MS/MS tracks metabolites in hepatic microsomes, identifying hydrolysis-prone sites (e.g., hydrazone bond) .
- In silico modeling: Tools like SwissADME predict bioavailability and guide structural modifications (e.g., prodrug design) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
